Cyclododeca-1,5,9-triene

Overview

Description

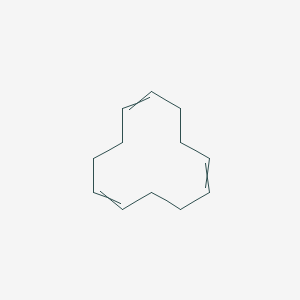

Cyclododeca-1,5,9-triene is a cyclic triene with the molecular formula C₁₂H₁₈. It is a colorless liquid that is primarily used as a precursor in the production of various industrial chemicals. This compound is known for its unique structure, which consists of a twelve-membered ring with three double bonds positioned at the 1, 5, and 9 locations. This compound is notable for its applications in the synthesis of specialty chemicals and polymers .

Mechanism of Action

Target of Action

Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .

Pharmacokinetics

It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .

Biochemical Analysis

Biochemical Properties

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas

Cellular Effects

It is known to be toxic by skin absorption and ingestion and irritating to skin and eyes .

Molecular Mechanism

It may undergo exothermic addition polymerization reactions in the presence of various catalysts such as acids or initiators .

Temporal Effects in Laboratory Settings

It is known that the yield of this compound through cyclotrimerization of butadiene is often greater than 80% .

Metabolic Pathways

It is known that this compound is the raw material for the production of dodecanedioic acid through hydrogenation to cyclododecane followed by air oxidation in the presence of boric acid at elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride . The reaction conditions usually involve moderate temperatures and pressures to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the trimerization of butadiene in the presence of titanium tetrachloride and ethylaluminum sesquichloride. This method has been commercially used since the 1960s and has undergone various optimizations to improve yield and efficiency . The production capacity for this compound has grown significantly, with several large-scale plants operating globally .

Chemical Reactions Analysis

Types of Reactions: Cyclododeca-1,5,9-triene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with strong oxidizing agents and can undergo exothermic addition polymerization reactions in the presence of catalysts or initiators .

Common Reagents and Conditions:

Substitution: It can react with various reagents to form substituted derivatives, depending on the reaction conditions and catalysts used.

Major Products:

1,2-Epoxy-5,9-cyclododecadiene: Formed through epoxidation reactions.

Cyclododecane: Produced via hydrogenation.

Dodecanedioic Acid: Obtained through further oxidation of cyclododecane.

Scientific Research Applications

Cyclododeca-1,5,9-triene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene can be compared with other cyclic trienes and related compounds:

Cyclododecatriene: This compound has several isomers, including trans, trans, cis-1,5,9-cyclododecatriene, which is used in the production of nylon-12.

Cyclododecane: A hydrogenated derivative of this compound, used in the production of dodecanedioic acid.

1,2,4-Trivinylcyclohexane: Formed as a minor product in the isomerization of this compound under photochemical conditions.

This compound is unique due to its specific reactivity and applications in the synthesis of high-value chemicals and materials. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in both research and industrial settings.

Biological Activity

Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant potential in various biological applications, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of CDT, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₂H₁₈

- Molecular Weight : 162.27 g/mol

- CAS Number : 706-31-0

CDT is characterized by its unique structure, featuring three double bonds located at positions 1, 5, and 9 of the cyclododecane ring. This configuration contributes to its reactivity and potential biological interactions.

1. Pharmaceutical Applications

CDT serves as a precursor in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical reactions. Its structural properties allow for modifications that can enhance pharmacological activities.

| Compound | Activity | Reference |

|---|---|---|

| CDT derivatives | Antitumor activity | |

| CDT-based ligands | Coordination chemistry | |

| CDT isomers | Isomerization and catalytic properties |

2. Reactivity and Complex Formation

Research has shown that CDT can form complexes with transition metals, which may exhibit interesting biological properties. For instance, the interaction between CDT and Ru₃(CO)₁₂ leads to the formation of several complexes with potential applications in catalysis and materials science.

- Complexes Identified :

- HRu₃(CO)₉(C₁₂H₁₅)

- HRu₃(CO)₉(C₁₂H₁₇)

- Ru₄(CO)₁₀(C₁₂H₁₆)

These complexes have been characterized using spectroscopic methods, revealing insights into their structural and electronic properties .

3. Isomerization Studies

The isomerization of CDT has been studied under various conditions, including photochemical and metal-catalyzed processes. Both methods promote cis-trans isomerization of the double bonds in CDT, which could influence its biological activity.

- Photochemical Reaction : Yields a low amount of 1,2,4-trivinylcyclohexane.

- Metal Catalysis : Enhances the yield of specific isomers significantly .

Case Study 1: Antitumor Activity of CDT Derivatives

A study investigated the antitumor activity of synthesized CDT derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

- Methodology : In vitro assays were conducted on human cancer cell lines.

- Findings : Some derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Coordination Chemistry Applications

In coordination chemistry, CDT has been utilized to create novel metal complexes that demonstrate unique catalytic properties. These complexes have shown promise in facilitating reactions such as hydrogenation and oxidation.

Properties

CAS No. |

4904-61-4 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |

InChI Key |

ZOLLIQAKMYWTBR-MBKAWSJDSA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

Isomeric SMILES |

C1C=CCC/C=C/CC/C=C/C1 |

Canonical SMILES |

C1CC=CCCC=CCCC=C1 |

boiling_point |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

density |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

flash_point |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Key on ui other cas no. |

676-22-2 4904-61-4 |

physical_description |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Pictograms |

Acute Toxic; Environmental Hazard |

solubility |

In water, 0.47 mg/L at 25 °C (est) |

Synonyms |

1,5,9-cyclododecatriene c-CDDT cyclododecatriene |

vapor_pressure |

0.08 [mmHg] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.